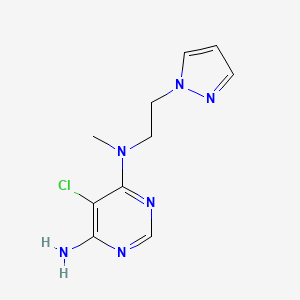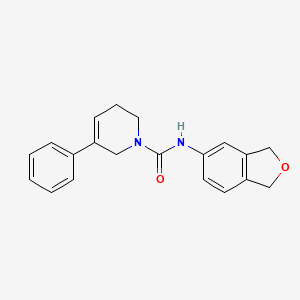
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine, also known as MPDD, is a synthetic compound that belongs to the class of pyrimidine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine is not fully understood, but it is thought to work by inhibiting the activity of specific kinases and cytokines. By doing so, it may disrupt signaling pathways that are involved in cell proliferation, differentiation, and inflammation.
Biochemical and Physiological Effects:
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including AML, CML, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as an anti-cancer agent, 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has also been shown to have anti-inflammatory effects. It can inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, and reduce the expression of adhesion molecules that are involved in leukocyte recruitment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine in lab experiments is its specificity for certain kinases and cytokines. This allows researchers to study the effects of inhibiting these specific targets without affecting other signaling pathways. However, one limitation of using 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to identify the optimal dosing and administration strategies.
Another potential future direction is the development of 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine analogs with improved pharmacokinetic properties. This could include improving its solubility in water or increasing its half-life in the body.
Finally, 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine could also be studied for its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in vivo and to identify the optimal dosing and administration strategies.
Conclusion:
In conclusion, 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has shown promise as a kinase inhibitor and anti-inflammatory agent, and further studies are needed to determine its potential as a cancer therapy. While it has several advantages for lab experiments, such as its specificity for certain targets, it also has limitations, such as its low solubility in water. Overall, 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine represents a promising area of research for the development of new therapies for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine involves the reaction of 5-chloro-4,6-diaminopyrimidine with 2-pyrazoleacetaldehyde and N-methylformamide in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine is typically around 60%.
Aplicaciones Científicas De Investigación
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has been studied for its potential applications in several areas of scientific research. One of the primary areas of interest is its potential use as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation is often associated with various diseases, including cancer. 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has been shown to inhibit several kinases, including JAK2, FLT3, and c-KIT, making it a promising candidate for the development of new cancer therapies.
In addition to its potential as a kinase inhibitor, 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has also been studied for its potential as an anti-inflammatory agent. Inflammation is a complex biological process that plays a role in many diseases, including arthritis, asthma, and inflammatory bowel disease. 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, suggesting that it may have anti-inflammatory properties.
Propiedades
IUPAC Name |
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6/c1-16(5-6-17-4-2-3-15-17)10-8(11)9(12)13-7-14-10/h2-4,7H,5-6H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJCDYPDLQUTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CC=N1)C2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(pyrrolidine-1-carbonyl)phenyl]-2H-benzotriazole-4-carboxamide](/img/structure/B6623540.png)
![N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2-(2-methylpyrazol-3-yl)acetamide](/img/structure/B6623544.png)
![3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B6623551.png)
![2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide](/img/structure/B6623555.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide](/img/structure/B6623557.png)
![5-chloro-4-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623563.png)
![4-[6-(3-Anilinopropylamino)pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623585.png)
![4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B6623590.png)

![5-Chloro-6-[4-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B6623612.png)
![N-[2-(2,4-difluorophenoxy)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623624.png)
![[4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B6623632.png)
![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623634.png)
![5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623649.png)